1-Bromo-6,6-dimethyl-2-hepten-4-yne

Process Chemistry Pharmaceutical Intermediates Terbinafine Synthesis

This 1-Bromo-6,6-dimethyl-2-hepten-4-yne reference standard is essential for ANDA submission quality control of terbinafine drug substances. Unlike its chloro or hydroxy analogs, the terminal bromo-alkyne group enables distinct cross-coupling reactivity and a unique impurity profile. As a known reactive metabolite of terbinafine formed in liver microsomes, it is also the definitive analytical tool for hepatotoxicity mechanism studies. Procure this certified standard to ensure regulatory compliance in method development and validation.

Molecular Formula C9H13Br
Molecular Weight 201.10 g/mol
CAS No. 126764-15-6
Cat. No. B1147359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6,6-dimethyl-2-hepten-4-yne
CAS126764-15-6
Molecular FormulaC9H13Br
Molecular Weight201.10 g/mol
Structural Identifiers
SMILESCC(C)(C)C#CC=CCBr
InChIInChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3
InChIKeyOOLYZFSILFGXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 750 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6): Procurement Context and Chemical Baseline


1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6) is a halogenated enyne, primarily recognized in pharmaceutical contexts as an impurity of the antifungal agent terbinafine . It is also identified as a reactive metabolite of terbinafine formed in liver microsomes . Chemically, it is characterized by a bromine atom on a hepten-4-yne backbone, which imparts specific reactivity useful in synthetic applications such as cross-coupling reactions .

Why 1-Bromo-6,6-dimethyl-2-hepten-4-yne Cannot Be Substituted by Its Chloro- or Hydroxy- Analogs


Within the 6,6-dimethyl-2-hepten-4-yne scaffold, the identity of the terminal functional group dictates critical performance characteristics in both synthesis and biological systems. While the chloro analog (1-Chloro-6,6-dimethyl-2-hepten-4-yne) and the hydroxy analog (1-Hydroxy-6,6-dimethyl-2-hepten-4-yne) share the same carbon skeleton, they exhibit fundamentally different reactivity, metabolic fate, and process suitability . Direct substitution can lead to altered reaction kinetics, different impurity profiles in pharmaceutical quality control, and disparate outcomes in metabolic studies. The following evidence quantifies these critical differences [1].

Quantitative Differentiation of 1-Bromo-6,6-dimethyl-2-hepten-4-yne from Analogs


Process Efficiency: Bromo- vs. Chloro-Intermediate in Terbinafine Synthesis

In the synthesis of terbinafine, the use of the bromo intermediate (1-Bromo-6,6-dimethyl-2-hepten-4-yne) is directly compared to the use of the chloro intermediate (1-Chloro-6,6-dimethyl-2-hepten-4-yne). The bromo intermediate is associated with a more disadvantageous process due to the required use of toxic and corrosive phosphorous tribromide, its relative instability, and the need for low reaction temperatures. In contrast, the chloro intermediate enables a more efficient, cost-effective, and environmentally favorable process [1].

Process Chemistry Pharmaceutical Intermediates Terbinafine Synthesis

Stereoselectivity in Synthesis: Impact of Halogenating Agent

The synthesis of (E)-1-halo-6,6-dimethyl-2-hepten-4-yne can be achieved with varying stereoselectivity depending on the halogenating agent. A study using a series of halogenating agents found that boron trichloride (BCl3) provided the highest E:Z ratio (9:1 max) for the chlorination reaction to yield the desired (E)-isomer. While this data is for the chloro derivative, it establishes a class-level inference for the bromo compound, which can also be produced with good stereoselectivity but may exhibit different optimal conditions or ratios [1].

Stereoselective Synthesis Halogenation Terbinafine Intermediates

Role as a Reactive Metabolite: Unique Biological Identity

1-Bromo-6,6-dimethyl-2-hepten-4-yne is identified as a reactive metabolite of terbinafine, formed in liver microsomes . This is a distinct biological role not shared by the chloro or hydroxy analogs of the 6,6-dimethyl-2-hepten-4-yne scaffold. While the precise quantitative contribution to terbinafine's metabolism is not detailed in the available sources, its classification as a 'reactive metabolite' differentiates it from other in-class compounds that may simply be synthetic intermediates or inactive impurities .

Drug Metabolism Toxicology Terbinafine Hepatotoxicity

Reactivity for Cross-Coupling: Halogen-Dependent Reactivity Profile

The presence of the bromine atom in 1-Bromo-6,6-dimethyl-2-hepten-4-yne enhances its reactivity in nucleophilic addition and cross-coupling reactions, making it a more versatile intermediate for constructing carbon-carbon and carbon-heteroatom bonds compared to its chloro or hydroxy analogs . While specific kinetic data for this compound is not provided, the class of bromoalkynes is known to have different reactivity profiles than chloroalkynes in certain transition metal-catalyzed processes, a principle that applies to this specific compound [1].

Organic Synthesis Cross-Coupling Reactions Bromo-alkyne Reactivity

Recommended Application Scenarios for 1-Bromo-6,6-dimethyl-2-hepten-4-yne (CAS 126764-15-6)


Pharmaceutical Reference Standard for Terbinafine Impurity Profiling

This compound is specifically required as a reference standard for the development and validation of analytical methods (e.g., HPLC, UHPLC) used in the quality control of terbinafine drug substances and products. Its use ensures the accurate identification and quantification of this specific impurity, which is mandated by regulatory guidelines for ANDA submissions [1].

Investigative Tool in Terbinafine Metabolism and Hepatotoxicity Studies

Given its classification as a reactive metabolite of terbinafine formed in liver microsomes, this compound is a critical analytical tool for in vitro and in vivo studies aimed at elucidating the metabolic pathways of terbinafine and investigating the potential mechanisms of terbinafine-induced hepatotoxicity .

Synthetic Building Block for Specialized Organic Transformations

The compound's terminal bromo-alkyne functionality makes it a valuable building block for constructing more complex molecules via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Its reactivity profile is distinct from its chloro analog, offering synthetic chemists an alternative handle for specific bond-forming steps .

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